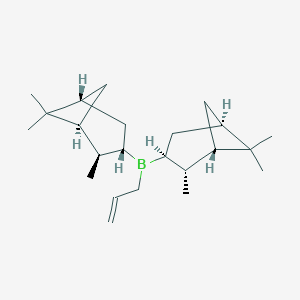

(+)-Ipc2B(allyl), 1M in dioxane

Description

Historical Trajectory of Asymmetric Allylboration

The concept of asymmetric allylboration, the addition of an allyl group to a carbonyl compound to form a chiral homoallylic alcohol, has its roots in the broader field of organoborane chemistry. wikipedia.org The pioneering work of Herbert C. Brown and his collaborators in the mid-20th century laid the foundation for understanding the hydroboration reaction, the addition of a boron-hydrogen bond across a double or triple bond. This led to the development of various organoborane reagents.

The first chiral allylborane reagent was reported in 1978, marking a significant milestone in the field. nih.gov Subsequent research focused on developing more efficient and practical chiral allylmetal reagents. nih.gov A major breakthrough came with the development of B-allyldiisopinocampheylborane by Brown and his team, which demonstrated excellent enantiomeric purities in the synthesis of secondary homoallylic alcohols. wikipedia.org Over the years, numerous other researchers have contributed to the expansion of asymmetric allylboration methodologies, introducing new catalysts and reagents to improve selectivity and broaden the scope of the reaction. nih.govwikipedia.org The evolution of this field has been driven by the need for highly enantioselective methods for constructing chiral building blocks essential in total synthesis and medicinal chemistry. wikipedia.org

Genesis and Enantiomeric Purity of Isopinocampheyl Borane (B79455) Reagents

Isopinocampheyl borane reagents are derived from α-pinene, a readily available and inexpensive chiral natural product. orgsyn.orgharvard.edu Both enantiomers of α-pinene are commercially accessible, allowing for the synthesis of both enantiomers of the corresponding borane reagents. harvard.edu The synthesis of diisopinocampheylborane (B13816774) ((Ipc)₂BH) involves the hydroboration of α-pinene. wikipedia.org

A key challenge in the preparation of these reagents has been achieving high enantiomeric purity, especially when starting from α-pinene of modest enantiomeric excess. orgsyn.orgorgsyn.org A significant advancement was the development of a method to enhance the enantiomeric purity of (Ipc)₂BH to over 97% ee through a process involving equilibration and crystallization. orgsyn.orgresearchgate.netorgsyn.org This protocol, originally developed by Brown, allows for the production of highly enantiomerically pure crystalline (Ipc)₂BH, which can be stored for extended periods without significant degradation. orgsyn.orgorgsyn.org The enantiomeric purity of these reagents is crucial as it directly influences the enantioselectivity of the subsequent asymmetric reactions. orgsyn.org

The synthesis of (+)-B-Allyldiisopinocampheylborane involves the reaction of diisopinocampheylmethoxyborane with an allyl Grignard reagent. wikipedia.org The resulting reagent is often used as a solution in a suitable solvent, such as dioxane, to ensure stability and ease of handling.

Preeminence of (+)-Diisopinocampheyl(allyl)borane in Contemporary Organic Synthesis

(+)-Diisopinocampheyl(allyl)borane, often abbreviated as (+)-Ipc₂B(allyl), has established itself as a premier reagent for asymmetric allylboration in modern organic synthesis. chemicalbook.com Its widespread adoption stems from its ability to deliver high levels of enantioselectivity in the reaction with a broad range of aldehydes, leading to the formation of valuable chiral homoallylic alcohols. nih.govchemicalbook.com These products serve as versatile synthetic intermediates for the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

The reaction is typically carried out at low temperatures, such as -78°C or -100°C, to maximize enantioselectivity. harvard.edu The use of a 1M solution of (+)-Ipc₂B(allyl) in dioxane offers several advantages, including enhanced stability compared to other solvents like pentane, and good miscibility with various reaction media. The dioxane solution maintains its high enantiomeric excess for months when stored under refrigeration.

The utility of (+)-Ipc₂B(allyl) is further demonstrated in its application in double asymmetric reactions with chiral aldehydes, where the inherent stereochemistry of both the reagent and the substrate influences the outcome of the reaction. nih.gov The predictable stereochemical outcome of these reactions, often rationalized through a chair-like transition state model, makes it a reliable tool for stereocontrolled synthesis. harvard.edu

| Property | Value |

| Molecular Formula | C₂₃H₃₉B |

| Molecular Weight | 326.372 g/mol |

| Appearance | Colorless liquid |

| Density | 0.961 g/mL at 25 °C |

| Boiling Point | 100-102 °C |

| Flash Point | 12 °C |

| CAS Number | 106356-53-0 |

Properties

IUPAC Name |

prop-2-enyl-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZBDJFGUIKJS-AXSQLCHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CC=C)([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450243 | |

| Record name | (+)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106356-53-0 | |

| Record name | (+)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-b-Allyldiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Access to + Ipc₂b Allyl and Analogous Chiral Allylboranes

Optimized Protocols for Diisopinocampheyl(allyl)borane Synthesis

The preparation of (+)-Ipc₂B(allyl) has been the subject of extensive research to optimize yields, purity, and enantioselectivity. The most common methods involve the reaction of a diisopinocampheylborane (B13816774) precursor with an allylating agent.

A prevalent and convenient method for preparing (+)-Ipc₂B(allyl) involves its generation in situ, meaning it is prepared in the reaction vessel and used immediately without isolation. nih.govgoogle.com This approach minimizes handling of the highly air- and moisture-sensitive reagent. nih.gov

A widely adopted protocol starts with the commercially available (+)-B-methoxydiisopinocampheylborane ((+)-(Ipc)₂BOMe). nih.gov This precursor is treated with an allylmagnesium halide, typically allylmagnesium bromide, in an ethereal solvent like diethyl ether. nih.govyork.ac.uk The reaction involves a nucleophilic substitution where the allyl group from the Grignard reagent displaces the methoxy (B1213986) group on the boron atom, yielding (+)-Ipc₂B(allyl) and precipitating magnesium salts (e.g., MgBr(OMe)). nih.gov

Stoichiometry plays a critical role in the efficiency of the subsequent allylation reaction. To ensure the complete consumption of the aldehyde in the next step, a slight excess of both (+)-(Ipc)₂BOMe (e.g., 1.25 equivalents) and allylmagnesium bromide (e.g., 1.20 equivalents) relative to the aldehyde is often employed. nih.gov Using a slight excess of the borane (B79455) precursor over the Grignard reagent helps to ensure that all of the allylating agent is consumed, which can have a positive impact on the diastereoselectivity of the subsequent aldehyde addition. nih.gov

An alternative in situ preparation starts with diisopinocampheylborane ((Ipc)₂BH), which is itself generated from the hydroboration of (+)-α-pinene with borane-methyl sulfide (B99878) (BMS). wikipedia.orgorgsyn.org The resulting (Ipc)₂BH can be treated with an allyl Grignard reagent. wikipedia.org Another variation involves the reaction of diisopinocampheylchloroborane (Ipc₂BCl) with allylmagnesium bromide. york.ac.uk

| Precursor | Allylating Agent | Typical Solvent | Key Byproduct | Reference |

|---|---|---|---|---|

| (+)-(Ipc)₂BOMe | Allylmagnesium bromide | Diethyl ether | MgBr(OMe) | nih.gov |

| (Ipc)₂BH | Allylmagnesium bromide | Diethyl ether | MgBr(H) | wikipedia.org |

| Ipc₂BCl | Allylmagnesium bromide | Diethyl ether | MgClBr | york.ac.uk |

The purity and reactivity of the synthesized (+)-Ipc₂B(allyl) are highly dependent on the reaction conditions. Temperature control is paramount for achieving high enantioselectivity in subsequent allylboration reactions. york.ac.ukresearchgate.net

The preparation of the reagent is typically initiated at 0 °C by adding the allylmagnesium bromide to the solution of (+)-(Ipc)₂BOMe. nih.gov The mixture is then stirred at room temperature for about an hour to ensure the reaction goes to completion. nih.gov For the subsequent allylation of an aldehyde, the temperature is drastically lowered, often to -78 °C or even -100 °C. york.ac.uk This significant temperature decrease is crucial as it has been shown to dramatically increase the enantiomeric excess (ee) of the resulting homoallylic alcohol. york.ac.ukresearchgate.net For instance, the reaction with acetaldehyde (B116499) at 0 °C yields the product in 79% ee, which improves to over 96% ee at -78 °C. york.ac.uk

Vigorous stirring during the reagent's formation is important, especially since the reaction mixture is heterogeneous due to the precipitation of magnesium salts. nih.gov Inadequate stirring can lead to reagents being trapped in the solid mass, resulting in incomplete reactions when the aldehyde is added. nih.gov

| Reaction Step | Parameter | Condition | Purpose/Effect | Reference |

|---|---|---|---|---|

| Reagent Preparation | Temperature | 0 °C to Room Temp | Ensures complete formation of the allylborane. | nih.gov |

| Aldehyde Allylation | Temperature | -78 °C to -100 °C | Maximizes enantioselectivity (ee). | york.ac.uk |

| Reagent Preparation | Stirring | Vigorous | Prevents reagent entrapment in precipitated salts. | nih.gov |

| Reagent Preparation | Atmosphere | Inert (e.g., Argon) | Prevents decomposition of air/moisture-sensitive reagents. | nih.gov |

Development of Stable, Salt-Free Reagent Solutions

While in situ generation is common, the presence of magnesium salts can sometimes complicate the reaction or work-up. nih.gov Therefore, methods for preparing stable, salt-free solutions of (+)-Ipc₂B(allyl) have been developed, with the reagent often supplied as a 1M solution in dioxane.

The preparation of a salt-free reagent involves the physical removal of the precipitated magnesium salts. This is achieved by allowing the solids to settle and then transferring the supernatant liquid containing the (+)-Ipc₂B(allyl) via a cannula to a new flask under an inert atmosphere. york.ac.uk Alternatively, the mixture can be passed through a filtration chamber. york.ac.uk Following the removal of the salts, the original solvent (typically diethyl ether) is removed under reduced pressure.

The choice of solvent for the final, stable solution is critical. Dioxane is often used because its low polarity and ability to coordinate with the boron center help to maintain the reagent's integrity and stability over time. When stored under refrigeration (e.g., at 4°C), these 1M dioxane solutions show no significant loss of reactivity or enantiomeric excess for several months. This stability offers a significant advantage for convenience and reproducibility in synthetic applications. The development of such stable solutions bypasses the need for the repeated in situ preparation of the reagent, streamlining its use in complex synthetic workflows.

Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| (+)-Ipc₂B(allyl) | (+)-B-Allyldiisopinocampheylborane |

| (+)-(Ipc)₂BOMe | (+)-B-Methoxydiisopinocampheylborane |

| (Ipc)₂BH | Diisopinocampheylborane |

| Ipc₂BCl | Diisopinocampheylchloroborane |

| BMS | Borane-methyl sulfide complex |

| (+)-α-pinene | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |

| Acetaldehyde | Ethanal |

| Dioxane | 1,4-Dioxane |

| Diethyl ether | Ethoxyethane |

| Allylmagnesium bromide | Prop-2-en-1-ylmagnesium bromide |

Mechanistic Elucidation of + Ipc₂b Allyl Mediated Allylboration Reactions

Stereochemical Transition State Models: The Chair-like Boracyclic Pathway

The stereochemical outcome of the allylboration of aldehydes with (+)-Ipc₂B(allyl) is rationalized by a highly ordered, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. In this model, the boron atom of the allylborane coordinates to the carbonyl oxygen of the aldehyde, forming a cyclic pre-transition state assembly. The subsequent intramolecular transfer of the allyl group to the carbonyl carbon proceeds through this rigid, chair-like conformation.

The key features of this transition state model that dictate the observed stereoselectivity include:

Chair Conformation: The six-membered ring, composed of the boron atom, the carbonyl oxygen and carbon, and the three carbons of the allyl group, adopts a chair conformation to minimize torsional strain.

Equatorial Substituent: The substituent (R group) of the aldehyde preferentially occupies an equatorial position in the chair transition state to avoid steric clashes with the axial protons of the boracyclic ring.

Axial Ligand Influence: One of the bulky isopinocampheyl (Ipc) ligands on the boron atom is positioned axially, while the other is equatorial. This arrangement is critical for the transmission of chirality.

This organized transition state assembly ensures a predictable geometric relationship between the reacting centers, leading to high levels of diastereoselectivity and enantioselectivity. The reaction is essentially instantaneous at temperatures like -78°C or -100°C, especially when magnesium salts are absent. harvard.edu

Chiral Induction by Diisopinocampheyl Ligands and Origin of Facial Selectivity

The remarkable enantioselectivity of the (+)-Ipc₂B(allyl) reagent stems directly from the chiral environment created by the two isopinocampheyl ligands derived from (+)-α-pinene. These ligands effectively shield one of the two prochiral faces of the aldehyde carbonyl group from attack by the allyl nucleophile.

The origin of facial selectivity can be explained by considering the steric interactions within the chair-like transition state:

The axial isopinocampheyl group creates a significant steric hindrance on one face of the boracyclic ring.

To minimize steric repulsion between the aldehyde's substituent (in the equatorial position) and the axial Ipc ligand, the aldehyde orients itself in a way that presents one specific face to the approaching allyl group.

This facial bias, dictated by the chirality of the Ipc ligands, forces the allyl group to add to the opposite, less hindered face of the aldehyde carbonyl.

Consequently, the use of (+)-Ipc₂B(allyl) consistently leads to the formation of a specific enantiomer of the homoallylic alcohol. The facial selectivity of the reagent is often so pronounced that it can override the inherent facial preference of a chiral aldehyde, a phenomenon known as reagent-controlled stereoselectivity. harvard.edu

The effectiveness of (+)-Ipc₂B(allyl) in achieving high enantioselectivity across a range of aldehyde substrates is well-documented.

| Aldehyde | Product | Enantiomeric Excess (ee, %) |

| Acetaldehyde (B116499) | (S)-1-Penten-4-ol | 83 |

| Propanal | (S)-1-Hexen-4-ol | 85 |

| Butanal | (S)-1-Hepten-4-ol | 86 |

| Isobutanal | (S)-5-Methyl-1-hexen-4-ol | 90 |

| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 80 |

Data adapted from studies on the reactions of diisopinocampheylborane (B13816774) derivatives.

It is important to note that the enantiomeric purity of the resulting alcohol is directly correlated with the enantiomeric purity of the α-pinene used to prepare the reagent. york.ac.uk

Kinetic and Mechanistic Insights into Boron-Substrate Interactions

The interaction between the boron center of (+)-Ipc₂B(allyl) and the aldehyde substrate is a critical step that initiates the allylboration reaction. The Lewis acidic boron atom coordinates to the Lewis basic carbonyl oxygen of the aldehyde. This coordination activates the aldehyde towards nucleophilic attack by the allyl group.

Several factors influence the kinetics and mechanism of this interaction:

Temperature: The enantioselectivity of the allylboration is temperature-dependent, with lower reaction temperatures generally leading to higher enantiomeric excess. york.ac.uk This is because at lower temperatures, the energy difference between the favored and disfavored transition states is more pronounced, leading to a greater preference for the pathway that yields the major enantiomer. For instance, decreasing the temperature from 0°C to -78°C can significantly improve the enantioselectivity. york.ac.uk

Solvent: While the focus is on a 1M solution in dioxane, it's noteworthy that the choice of solvent can influence the reaction rate and selectivity. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used.

Magnesium Salts: The presence of magnesium salts, often byproducts from the synthesis of the allylborane reagent from a Grignard reagent, can affect the reaction. Performing the allylboration with a salt-free solution of the reagent can lead to improved enantioselectivities. nih.gov This is because magnesium salts can form ate complexes with the borane (B79455), potentially altering its reactivity and the structure of the transition state. harvard.edu

Substrate Structure: The steric and electronic properties of the aldehyde substrate can influence the reaction rate. Sterically hindered aldehydes may react more slowly.

The reaction proceeds via a concerted, intramolecular transfer of the allyl group within the boron-aldehyde complex. This is supported by the high degree of stereoselectivity observed, which is characteristic of highly ordered, cyclic transition states. The formation of the new carbon-carbon bond and the transfer of the boron to the carbonyl oxygen occur in a single, well-defined step.

Scope and Selectivity in Asymmetric Allylboration with + Ipc₂b Allyl

Enantioselective Allylation of Aldehyde Substrates

The reaction of (+)-Ipc₂B(allyl) with aldehydes is a cornerstone of asymmetric synthesis, providing reliable access to enantioenriched secondary homoallylic alcohols. These products are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.

Reactivity with Aromatic, Aliphatic, and α,β-Unsaturated Aldehydes

(+)-Ipc₂B(allyl) exhibits broad substrate scope, reacting effectively with a diverse range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. nih.gov The reactions generally proceed with high enantioselectivity, furnishing the corresponding homoallylic alcohols in good yields. nih.gov

The general trend in enantioselectivity often shows that aromatic and α,β-unsaturated aldehydes provide higher enantiomeric excesses (ee) compared to their aliphatic counterparts. This is attributed to the different steric and electronic properties of the substrates, which influence the organization of the transition state.

Below is a table summarizing the representative results of the allylboration of various achiral aldehydes with Ipc₂B(allyl) reagents. Note that both enantiomers of the reagent, (+)-Ipc₂B(allyl) (or l-Ipc₂B(allyl)) and (-)-Ipc₂B(allyl) (or d-Ipc₂B(allyl)), are included to demonstrate the reagent-controlled nature of the stereoselectivity.

| Entry | Aldehyde | (Ipc)₂B(allyl) Reagent | Product | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | (dIpc)₂B(allyl) | (R)-1-Phenyl-3-buten-1-ol | 93 | 74 |

| 2 | p-Tolualdehyde | (dIpc)₂B(allyl) | (R)-1-(p-Tolyl)-3-buten-1-ol | 86 | 71 |

| 3 | p-Anisaldehyde | (dIpc)₂B(allyl) | (R)-1-(4-Methoxyphenyl)-3-buten-1-ol | 90 | 86 |

| 4 | p-Chlorobenzaldehyde | (dIpc)₂B(allyl) | (R)-1-(4-Chlorophenyl)-3-buten-1-ol | 83 | 88 |

| 5 | trans-Cinnamaldehyde | (dIpc)₂B(allyl) | (R,E)-1-Phenyl-1,5-hexadien-3-ol | 96 | 81 |

| 6 | Cyclohexanecarboxaldehyde | (dIpc)₂B(allyl) | (R)-1-Cyclohexyl-3-buten-1-ol | 92 | Not Reported |

| 7 | Pivalaldehyde | (dIpc)₂B(allyl) | (R)-4,4-Dimethyl-1-penten-3-ol | 80 | 78 |

| 8 | Pivalaldehyde | (lIpc)₂B(allyl) | (S)-4,4-Dimethyl-1-penten-3-ol | 84 | 80 |

Diastereoselective Control in Reactions with α-Chiral Aldehydes: Matched and Mismatched Scenarios

When (+)-Ipc₂B(allyl) reacts with an α-chiral aldehyde, the inherent facial bias of the aldehyde and the chirality of the reagent can either reinforce or oppose each other. This leads to the concepts of "matched" and "mismatched" double asymmetric reactions. nih.gov

In a matched pair , the chiral reagent and the chiral substrate favor the formation of the same diastereomer. This typically results in very high diastereoselectivity. Conversely, in a mismatched pair , the chiral reagent and the chiral substrate favor the formation of opposite diastereomers. This can lead to lower diastereoselectivity or even a reversal of the stereochemical outcome compared to the reaction with an achiral aldehyde.

The ability to control the diastereoselectivity by simply choosing the appropriate enantiomer of the Ipc₂B(allyl) reagent is a powerful tool in organic synthesis. For many α-chiral aldehydes, the facial selectivity of the reaction can be completely reversed by switching from (+)-Ipc₂B(allyl) to (-)-Ipc₂B(allyl). nih.gov

The following table illustrates the diastereoselective allylboration of α-chiral aldehydes with both enantiomers of the Ipc₂B(allyl) reagent, showcasing the matched and mismatched pairings.

| Entry | α-Chiral Aldehyde | (Ipc)₂B(allyl) Reagent | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | (R)-2-Methylbutanal | (dIpc)₂B(allyl) | 98:2 | 85 |

| 2 | (R)-2-Methylbutanal | (lIpc)₂B(allyl) | 5:95 | 80 |

| 3 | (R)-2-Phenylpropanal | (dIpc)₂B(allyl) | >99:1 | 90 |

| 4 | (R)-2-Phenylpropanal | (lIpc)₂B(allyl) | 1:99 | 88 |

| 5 | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (lIpc)₂B(allyl) | >99:1 (syn) | 85 |

| 6 | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (dIpc)₂B(allyl) | <1:99 (anti) | 82 |

Asymmetric Allylation of Ketones and Imines

While the allylation of aldehydes with (+)-Ipc₂B(allyl) is highly developed, its application to ketones and imines has also been explored, offering pathways to chiral tertiary alcohols and homoallylic amines, respectively. rsc.orgnih.gov

The asymmetric allylation of ketones is generally more challenging than that of aldehydes due to the increased steric hindrance and lower reactivity of ketones. However, for certain classes of ketones, good to excellent enantioselectivities can be achieved. researchgate.net

The asymmetric allylation of imines provides a direct route to chiral homoallylic amines, which are valuable building blocks in the synthesis of nitrogen-containing natural products and pharmaceuticals. rsc.orgnih.gov The reaction often requires activation of the imine, for example, by N-acylation, to enhance its electrophilicity. nih.gov Chiral diols can catalyze the enantioselective allylboration of acyl imines. nih.gov

Higher-Order Allylborations and Functionalized Allylborane Reagents

The versatility of the diisopinocampheylborane (B13816774) framework extends beyond the simple allyl group, allowing for the use of substituted allylborane reagents to create more complex and functionalized chiral molecules.

Diastereodivergent Crotylboration with Ipc₂B Derivatives

Crotylboration, the reaction of a crotylborane with a carbonyl compound, introduces two new stereocenters simultaneously. The geometry of the crotylborane (E or Z) dictates the relative stereochemistry of the product (anti or syn, respectively). By using chiral diisopinocampheylborane as the chiral auxiliary, it is possible to control the absolute stereochemistry of the newly formed stereocenters.

This methodology allows for diastereodivergent synthesis, where from a single aldehyde, all four possible stereoisomers of the product can be accessed by selecting the appropriate combination of (E/Z)-crotylborane and (+/-)-Ipc₂BCl.

Stereoselective Alkoxyallylboration for α-Oxygenated Homoallylic Alcohols

Functionalized allylboranes, such as (Z)-γ-alkoxyallyldiisopinocampheylboranes, have been developed for the synthesis of α-oxygenated homoallylic alcohols. arkat-usa.org These reagents are typically prepared in situ and react with aldehydes to produce 1,2-syn α-alkoxy homoallylic alcohols with high diastereoselectivity and enantioselectivity. arkat-usa.org

The stereochemical outcome is highly dependent on the chirality of the Ipc₂B moiety. arkat-usa.org For instance, the reagent derived from (+)-Ipc₂BOMe consistently yields homoallylic alcohols with an α-configuration at the newly formed stereocenter bearing the hydroxyl group, while the reagent from (-)-Ipc₂BOMe provides the corresponding β-configuration. arkat-usa.org This method has proven valuable in the total synthesis of natural products containing this structural motif. arkat-usa.org

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| (+)-Ipc₂B(allyl) | (+)-B-Allyldiisopinocampheylborane |

| (-)-Ipc₂B(allyl) | (-)-B-Allyldiisopinocampheylborane |

| (+)-Ipc₂BOMe | (+)-B-Methoxydiisopinocampheylborane |

| (-)-Ipc₂BOMe | (-)-B-Methoxydiisopinocampheylborane |

| (+)-Ipc₂BCl | (+)-B-Chlorodiisopinocampheylborane |

| (-)-Ipc₂BCl | (-)-B-Chlorodiisopinocampheylborane |

| Benzaldehyde | Benzaldehyde |

| p-Tolualdehyde | 4-Methylbenzaldehyde |

| p-Anisaldehyde | 4-Methoxybenzaldehyde |

| p-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |

| trans-Cinnamaldehyde | (E)-3-Phenylprop-2-enal |

| Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde |

| Pivalaldehyde | 2,2-Dimethylpropanal |

| (R)-2-Methylbutanal | (R)-2-Methylbutanal |

| (R)-2-Phenylpropanal | (R)-2-Phenylpropanal |

| (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal |

| (R)-1-Phenyl-3-buten-1-ol | (R)-1-Phenylbut-3-en-1-ol |

| (R)-1-(p-Tolyl)-3-buten-1-ol | (R)-1-(p-Tolyl)but-3-en-1-ol |

| (R)-1-(4-Methoxyphenyl)-3-buten-1-ol | (R)-1-(4-Methoxyphenyl)but-3-en-1-ol |

| (R)-1-(4-Chlorophenyl)-3-buten-1-ol | (R)-1-(4-Chlorophenyl)but-3-en-1-ol |

| (R,E)-1-Phenyl-1,5-hexadien-3-ol | (3R,5E)-1-Phenylhexa-1,5-dien-3-ol |

| (R)-1-Cyclohexyl-3-buten-1-ol | (R)-1-Cyclohexylbut-3-en-1-ol |

| (R)-4,4-Dimethyl-1-penten-3-ol | (R)-4,4-Dimethylpent-1-en-3-ol |

| (S)-4,4-Dimethyl-1-penten-3-ol | (S)-4,4-Dimethylpent-1-en-3-ol |

Strategic Applications of + Ipc₂b Allyl in Complex Chemical Synthesis

Enantioselective Construction of Key Intermediates in Natural Product Synthesis

The total synthesis of natural products often presents the challenge of controlling multiple stereocenters. (+)-Ipc₂B(allyl) has proven to be exceptionally effective in addressing this challenge through the asymmetric allylation of aldehydes, yielding chiral homoallylic alcohols with high levels of enantiomeric excess (ee). This reaction proceeds through a well-defined, six-membered boracyclic transition state, which accounts for the high degree of stereoselectivity observed. arkat-usa.org The chirality of the isopinocampheyl (Ipc) ligands, derived from α-pinene, directs the facial selectivity of the allyl transfer to the aldehyde. arkat-usa.orgnih.gov

The utility of this methodology is highlighted in the synthesis of numerous complex natural products. For instance, the Brown allylation method utilizing (Ipc)₂B(allyl) reagents has been instrumental in creating crucial chiral building blocks for macrolide antibiotics and other intricate natural structures. arkat-usa.org The reaction's reliability and predictability make it a go-to method for establishing key stereogenic centers early in a synthetic sequence.

A significant advantage of using (+)-Ipc₂B(allyl) is the ability to control the stereochemical outcome by simply choosing the appropriate enantiomer of the reagent. When reacting with α-chiral aldehydes, the inherent facial bias of the substrate can be either matched or mismatched with the preference of the chiral allylborane. This "double asymmetric induction" allows for the synthesis of either diastereomer of the product with high selectivity by selecting either the (+) or (-) form of the Ipc₂B(allyl) reagent. nih.gov This level of control is paramount in the synthesis of polyketide-derived natural products, where long chains of alternating stereocenters are common.

Table 1: Enantioselective Allylation of Aldehydes with (+)-Ipc₂B(allyl)

| Aldehyde Substrate | Product (Homoallylic Alcohol) | Enantiomeric Excess (ee) (%) |

| Acetaldehyde (B116499) | (S)-1-Penten-4-ol | 88 |

| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 96 |

| Acrolein | (S)-1,5-Hexadien-3-ol | 90 |

| Crotonaldehyde | (3S,4E)-1,5-Heptadien-3-ol | 92 |

Data compiled from various sources demonstrating typical enantioselectivities achieved. nih.govyork.ac.uk

Utility in the Modular Synthesis of Biologically Active Molecules

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, has gained significant traction in medicinal chemistry and drug discovery. rsc.org (+)-Ipc₂B(allyl) is particularly well-suited for this strategy due to its ability to reliably generate chiral homoallylic alcohols, which are versatile intermediates that can be further elaborated.

The homoallylic alcohol moiety serves as a synthetic linchpin, offering multiple handles for subsequent chemical transformations. The double bond can be subjected to a variety of reactions, including ozonolysis, epoxidation, and dihydroxylation, to introduce new functional groups and build molecular complexity. The hydroxyl group can be readily oxidized or converted into a leaving group for nucleophilic substitution, providing further avenues for diversification.

This modular approach is highly valuable in the synthesis of libraries of biologically active molecules for screening purposes. nih.gov By varying the initial aldehyde substrate, a diverse range of chiral building blocks can be rapidly accessed. These can then be subjected to a standardized set of reactions to generate a collection of related compounds with systematic structural variations. This strategy facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. oapen.org

The synthesis of chiral alcohols is a cornerstone of pharmaceutical development, as the stereochemistry of a drug molecule can have a profound impact on its biological activity and safety profile. mdpi.com The reliable and highly enantioselective nature of the allylation reaction with (+)-Ipc₂B(allyl) ensures the production of enantioenriched compounds, which is a critical consideration in the development of modern therapeutics.

Table 2: Functionalization of a Chiral Homoallylic Alcohol Intermediate

| Starting Material | Reaction | Product |

| (S)-1-Phenyl-3-buten-1-ol | Ozonolysis, reductive workup | (S)-1-Phenyl-1,3-propanediol |

| (S)-1-Phenyl-3-buten-1-ol | Epoxidation (m-CPBA) | (S)-1-Phenyl-3,4-epoxy-1-butanol |

| (S)-1-Phenyl-3-buten-1-ol | Hydroboration-oxidation | (S)-1-Phenyl-1,4-butanediol |

| (S)-1-Phenyl-3-buten-1-ol | Oxidation (PCC) | (S)-1-Phenyl-3-buten-1-one |

This table illustrates some of the potential transformations of a homoallylic alcohol product obtained from a (+)-Ipc₂B(allyl) mediated reaction.

Comparative Methodologies in Asymmetric Allylation Chemistry

Relative Efficacy and Complementarity with Tartrate-Derived Chiral Allylboronates

The development of chiral allylboronates has been a significant focus in the pursuit of practical and highly selective allylation methods. Alongside the isopinocampheyl (Ipc) based reagents, those derived from tartaric acid esters and amides have emerged as a popular and effective class of reagents. A direct comparison reveals distinct advantages and complementary features for each system.

The primary advantage of B-allyldiisopinocampheylborane reagents like (+)-Ipc₂B(allyl) lies in their generally superior enantioselectivity, particularly for a broad range of aldehydes. nih.govharvard.edu Reactions with achiral aldehydes typically furnish the corresponding homoallylic alcohols with high levels of enantiomeric excess, often ranging from 80% to 95% ee. nih.gov This high degree of stereocontrol is attributed to the rigid, chair-like transition state where the bulky isopinocampheyl groups effectively shield one face of the allyl moiety. harvard.edu

In contrast, tartrate-derived allylboronates, while often highly effective, can exhibit more variability in their enantioselectivity depending on the specific tartrate auxiliary and the substrate. nih.govscilit.com For instance, early work by Roush with tartrate ester-modified allylboronates demonstrated good to excellent enantioselectivity. nih.gov More recently, novel tartramide-based auxiliaries have been developed that can achieve outstanding levels of enantiocontrol, with reported enantiomeric excesses of 90–99% for the allylation of some representative aldehydes. scilit.comlookchem.com

A key area of complementarity arises in the context of reactions with chiral aldehydes, where the inherent facial bias of the substrate can either match or mismatch the facial preference of the chiral reagent. In such "double asymmetric" reactions, the high diastereofacial selectivity of the (+)-Ipc₂B(allyl) reagent often overrides the intrinsic preference of the chiral aldehyde, allowing for the synthesis of either diastereomer of the product with high control by simply choosing the appropriate enantiomer of the reagent. nih.govharvard.edu

The following table summarizes the comparative performance of (+)-Ipc₂B(allyl) and a tartrate-derived allylboronate in the asymmetric allylation of representative aldehydes.

| Aldehyde | Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer | Reference |

| Chiral Aldehyde A | (+)-Ipc₂B(allyl) | 96:4 | --- | harvard.edu |

| Chiral Aldehyde A | (-)-Ipc₂B(allyl) | 5:95 | --- | harvard.edu |

| Chiral Aldehyde B | Tartrate-Derived Allylboronate | 94% de | --- | harvard.edu |

| Benzaldehyde | (+)-Ipc₂B(allyl) | --- | 90% | nih.gov |

| Acetaldehyde (B116499) | (+)-Ipc₂B(allyl) | --- | 95% | nih.gov |

| Benzaldehyde | Tartramide-Derived Allylboronate | --- | 99% | scilit.comlookchem.com |

This table is interactive. Click on the headers to sort the data.

Comparison with Alternative Chiral Metal-Mediated Allylation Systems

Beyond boron-based reagents, a diverse array of chiral metal-mediated allylation systems has been developed, with those based on copper and iridium catalysis being particularly prominent. acs.orgbeilstein-journals.orgbeilstein-journals.org These systems offer alternative mechanistic pathways and can provide distinct advantages in terms of substrate scope and reaction conditions.

Copper-Catalyzed Allylation:

Copper-catalyzed asymmetric allylic substitution has become a powerful tool for the formation of C-C bonds. beilstein-journals.orgbeilstein-journals.org These reactions often employ a copper catalyst in conjunction with a chiral ligand to control the stereochemical outcome. A key feature of many copper-catalyzed systems is their ability to utilize a wider range of nucleophiles beyond simple allyl groups, including organoboron and organozinc reagents. beilstein-journals.orgnih.gov This versatility allows for the construction of more complex molecular architectures.

In terms of stereoselectivity, copper-catalyzed allylations can achieve very high levels of enantioselectivity, often comparable to or even exceeding those of (+)-Ipc₂B(allyl) for specific substrate classes. However, the optimal ligand and reaction conditions can be highly substrate-dependent, requiring more extensive optimization compared to the often more general applicability of (+)-Ipc₂B(allyl).

Iridium-Catalyzed Allylation:

Iridium-catalyzed asymmetric allylic substitution reactions are renowned for their exceptional regio- and enantioselectivity, particularly in the formation of branched products. acs.org These systems typically employ a chiral phosphoramidite (B1245037) or related ligand in combination with an iridium precursor. A significant advantage of iridium catalysis is its ability to perform highly selective transformations on a broad scope of substrates, including those that may be challenging for boron-based reagents. acs.orgnih.gov

Furthermore, iridium catalysis has enabled the development of novel transformations, such as enantioselective allylic alkylation of boron enolates, leading to the synthesis of chiral aldehydes with acyclic all-carbon quaternary centers. nih.gov While (+)-Ipc₂B(allyl) is a stoichiometric reagent, iridium-based systems are catalytic, which can be an advantage in terms of atom economy and cost, especially for large-scale synthesis.

The table below provides a general comparison of the key features of (+)-Ipc₂B(allyl) with representative chiral copper- and iridium-catalyzed allylation systems.

| Feature | (+)-Ipc₂B(allyl) | Chiral Copper-Catalyzed Systems | Chiral Iridium-Catalyzed Systems |

| Reagent Type | Stoichiometric | Catalytic | Catalytic |

| Typical Enantioselectivity | High (80-95% ee) | High to Excellent | Excellent |

| Regioselectivity | Predictable (attack at γ-position of allyl group) | Variable, can be controlled by ligands | High for branched products |

| Substrate Scope | Broad for aldehydes and ketones | Broad, including diverse nucleophiles | Very broad, including challenging substrates |

| Key Advantage | High and predictable stereocontrol, readily available | Catalytic nature, broad nucleophile scope | High enantioselectivity and regioselectivity, catalytic |

This table is interactive. Click on the headers to sort the data.

Innovations and Prospective Directions in + Ipc₂b Allyl Chemistry

Process Intensification through Continuous Flow Methodologies

The translation of valuable batch chemical processes to continuous flow systems is a major goal in modern chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. stolichem.commt.com The application of flow chemistry to reactions involving (+)-Ipc₂B(allyl) presents both compelling opportunities and significant challenges.

The synthesis and use of (+)-Ipc₂B(allyl) involve highly exothermic steps and pyrophoric reagents, such as the Grignard reagent precursor, allylmagnesium bromide. nih.govuiowa.educolumbia.edu Continuous flow reactors, with their high surface-area-to-volume ratios, offer vastly superior heat transfer compared to batch reactors. vapourtec.comwiley.com This enhanced thermal control is critical for managing highly exothermic reactions, preventing thermal runaways, and minimizing the formation of side products, thereby leading to potentially higher yields and purities. stolichem.commit.edu Furthermore, flow systems minimize the volume of hazardous material present at any given moment, inherently making the process safer. mt.comvapourtec.comwiley.com

However, the direct application of the standard preparation of (+)-Ipc₂B(allyl) in flow is complicated by the formation of solid magnesium salt byproducts (e.g., MgBr(OMe)) during the reaction of (+)-(Ipc)₂BOMe with allylmagnesium bromide. nih.gov These precipitates can clog the narrow channels of flow reactors, leading to system failure. nih.gov Overcoming this challenge requires innovative reactor design or modified procedures, such as the development of soluble reagents or integrated in-line filtration systems. A recent study demonstrated a telescoped continuous flow process for a different type of asymmetric allylboration using an immobilized chiral phosphoric acid catalyst, highlighting a potential pathway for catalytic, heterogeneous systems. nih.gov Adapting such a concept to the stoichiometric use of (+)-Ipc₂B(allyl) would require significant innovation to manage the solid byproducts inherent in its formation.

Table 1: Potential Advantages and Challenges of Continuous Flow for (+)-Ipc₂B(allyl) Chemistry

| Feature | Potential Advantage in Continuous Flow | Challenge for (+)-Ipc₂B(allyl) |

| Heat Transfer | Superior control of exothermic reactions, improving safety and selectivity. vapourtec.comwiley.com | - |

| Safety | Minimized inventory of pyrophoric and hazardous reagents at any time. uiowa.educolumbia.edu | Handling pyrophoric Grignard reagents requires specialized, robust pumping systems. pnnl.govwisc.edu |

| Scalability | Scaling up by running the system for longer ("scale-out") rather than using larger reactors. stolichem.combeilstein-journals.org | Solid byproduct formation can lead to reactor clogging, hindering long-term operation. nih.gov |

| Mixing | Rapid and efficient mixing leads to improved reaction rates and reproducibility. mit.edu | The reaction generates a heterogeneous slurry which can be difficult to manage in flow. nih.gov |

Computational Approaches to Understand Reactivity and Stereocontrol

The remarkable diastereo- and enantioselectivity of (+)-Ipc₂B(allyl) in reactions with aldehydes is rationalized by the Zimmerman-Traxler transition state model. nih.govharvard.edulibretexts.org This model proposes a highly organized, chair-like, six-membered cyclic transition state involving the boron atom, the allyl group, and the aldehyde. harvard.edu The stereochemical outcome is dictated by the steric demands of the substituents on both the aldehyde and the chiral borane (B79455), which arrange to minimize unfavorable steric interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for quantitatively analyzing these transition states. nih.gov DFT calculations allow researchers to model the geometries and relative energies of competing transition state pathways, providing a deep, quantitative understanding of stereocontrol. nih.govresearchgate.net For the reaction of (+)-Ipc₂B(allyl), the two bulky isopinocampheyl (Ipc) groups, derived from (+)-α-pinene, create a highly constrained chiral environment. arkat-usa.org In the favored Zimmerman-Traxler transition state, the aldehyde's R group preferentially occupies a pseudo-equatorial position to avoid severe 1,3-diaxial steric clashes with one of the Ipc groups. nih.govharvard.edu This predictable arrangement forces the aldehyde to present one of its two prochiral faces to the incoming allyl nucleophile, leading to the observed high enantioselectivity. stolichem.com

Computational studies can precisely calculate the energy differences between the favored and disfavored transition states (e.g., axial vs. equatorial substituent placement), allowing for the prediction of enantiomeric ratios with remarkable accuracy. nih.govnih.gov These theoretical models have confirmed that the high fidelity of the Brown allylation stems from a significant energy gap between the diastereomeric transition states. researchgate.net This computational insight is invaluable not only for rationalizing existing results but also for predicting the outcomes of reactions with new substrates and for designing next-generation chiral reagents with enhanced selectivity.

Emerging Catalytic Strategies in Asymmetric Allylboration

A major evolution in asymmetric synthesis is the shift from stoichiometric chiral reagents to catalytic methods. researchgate.netrsc.org While (+)-Ipc₂B(allyl) is highly effective, it must be used in stoichiometric amounts, which is inherently less atom-economical and generates significant chiral waste (the isopinocampheyl groups). york.ac.uk Modern research focuses on strategies where a small amount of a chiral catalyst generates a highly reactive, enantioselective environment for the allylation reaction using simple, achiral starting materials. acs.orgfrontiersin.org

Several powerful catalytic strategies have emerged:

Chiral Brønsted Acid Catalysis : This approach utilizes chiral phosphoric acids (CPAs), such as BINOL-derived catalysts, to activate achiral allylboronates (e.g., allylboronic acid pinacol (B44631) ester). nih.govnih.gov The Brønsted acid is believed to activate the allylboronate by protonating a boronate oxygen, increasing its reactivity, while the catalyst's chiral pocket directs the stereochemical outcome of the subsequent addition to the aldehyde. nih.govrsc.org This method is attractive due to its operational simplicity and the use of metal-free organocatalysts. beilstein-journals.orgyoutube.com

Transition-Metal Catalysis : Various transition metals, including copper, nickel, and indium, have been employed with chiral ligands to catalyze asymmetric allylborations. acs.orgresearchgate.net In many of these systems, a transmetalation occurs where an achiral allylboron reagent transfers its allyl group to the metal-ligand complex, forming a chiral allyl-metal species in situ. acs.org This transient, highly reactive species then adds to the carbonyl substrate with high enantioselectivity. These methods expand the scope of allylboration to different classes of substrates, including ketones and imines. acs.orgnih.gov

These catalytic approaches offer significant advantages over the classical stoichiometric method, as summarized in the table below. They represent a greener and more versatile paradigm for asymmetric C-C bond formation.

Table 2: Comparison of Stoichiometric vs. Catalytic Asymmetric Allylboration

| Feature | Stoichiometric: (+)-Ipc₂B(allyl) | Catalytic Strategies (e.g., CPA, Cu-Box) |

| Chiral Source | Stoichiometric amounts of a chiral reagent derived from the chiral pool ((+)-α-pinene). nih.gov | Catalytic amounts (1-20 mol%) of a chiral catalyst (e.g., BINOL, PYBOX). beilstein-journals.orgnih.gov |

| Allyl Source | Allyl group is part of the chiral reagent. | Simple, achiral reagents like allylboronic acid pinacol ester or allyltributylstannane. beilstein-journals.orgnih.gov |

| Atom Economy | Lower; generates stoichiometric chiral byproducts. | Higher; the chiral catalyst is regenerated. researchgate.net |

| Waste | Generates significant chiral alcohol waste after workup. | Minimal chiral waste. |

| Versatility | Primarily used for aldehydes. york.ac.uk | Broader substrate scope, including ketones and imines, is often possible. acs.orgnih.gov |

| Cost | Higher cost associated with stoichiometric use of complex chiral reagents. | Potentially lower cost due to small catalyst loading, though catalysts can be expensive. frontiersin.org |

Q & A

Q. How is (+)-Ipc2B(allyl) synthesized and stabilized as a 1M solution in dioxane?

(+)-Ipc2B(allyl) is prepared as a salt-free reagent by reacting diisopinocampheylborane with allyl groups under controlled conditions. The solution is stabilized in dioxane due to its low polarity and ability to maintain reagent integrity. Storage at refrigeration temperatures (4°C) prevents decomposition, with no significant loss of enantiomeric excess (96% ee at –78°C) over several months .

Q. What factors influence the enantiomeric excess (ee) of (+)-Ipc2B(allyl) in allylboration reactions?

The ee depends on reaction temperature and solvent. At –78°C, the ee reaches 96%, but even at –100°C, it remains high (95%). Dioxane’s low dielectric constant minimizes side reactions, preserving stereochemical integrity. Pre-cooling reagents and solvents is critical to avoid thermal racemization .

Q. Why is dioxane preferred as a solvent for (+)-Ipc2B(allyl) over alternatives like pentane?

Dioxane enhances solubility of polar intermediates and stabilizes the reagent by reducing aggregation. Unlike pentane, dioxane allows reactions to proceed in aqueous or protic media, enabling broader substrate compatibility (e.g., water-tolerant allylborations) .

Advanced Research Questions

Q. How can solvent effects in dioxane impact reaction outcomes when using (+)-Ipc2B(allyl)?

Dioxane’s moderate polarity solubilizes water-formed byproducts (e.g., in imine formations), maintaining homogeneity. However, secondary amines (e.g., diethanolamine) may react competitively in dioxane due to its low dielectric constant, requiring additive screening (e.g., ion-exchange resins) to suppress interference .

Q. What analytical methods validate the enantiopurity and concentration of (+)-Ipc2B(allyl) in dioxane?

Chiral HPLC or GC with polar stationary phases (e.g., β-cyclodextrin) quantifies ee. For concentration, iodometric titration or NMR with internal standards (e.g., mesitylene) is recommended. Avoid amine-containing indicators (e.g., bromocresol green) to prevent side reactions .

Q. How do reaction conditions (e.g., temperature, catalysts) optimize stereoselectivity in allylborations?

Lower temperatures (–78°C) favor kinetic control, while Pd catalysts (e.g., [Pd(allyl)Cl]₂) enable cross-couplings without racemization. Additives like CsF or Et₃N improve turnover in dioxane by stabilizing boronate intermediates .

Q. What strategies mitigate interference from competing nucleophiles (e.g., tertiary amines) in (+)-Ipc2B(allyl)-mediated reactions?

Pre-treatment with molecular sieves or selective scavengers (e.g., Amberlite IRA-100) removes reactive amines. Alternatively, switch to chloroform for primary amine selectivity, then reintroduce dioxane as a cosolvent to homogenize the mixture .

Methodological Considerations

- Reaction Design : For aqueous compatibility, pre-dry dioxane with activated 4Å sieves. Use inert gas (N₂/Ar) to exclude moisture during reagent handling .

- Data Contradictions : Discrepancies in ee values may arise from incomplete cooling or solvent impurities. Validate temperature calibration and solvent purity via Karl Fischer titration .

- Troubleshooting : If precipitation occurs, add 5–10% THF to dioxane to enhance solubility. For low yields, screen Lewis acids (e.g., Ta₂O₅-PPCA) to accelerate boronate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.